molecular formula C19H16ClN3O2 B11380566 1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380566
M. Wt: 353.8 g/mol
InChI Key: HTSWRWFBRAFTMU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chlorophenyl group and a dimethylphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 2,6-dimethylaniline to form an intermediate Schiff base This intermediate is then cyclized with hydrazine hydrate to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity. The presence of both chlorophenyl and dimethylphenyl groups provides a distinct chemical environment that can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-4-3-5-13(2)17(12)21-19(25)18-16(24)10-11-23(22-18)15-8-6-14(20)7-9-15/h3-11H,1-2H3,(H,21,25)

InChI Key

HTSWRWFBRAFTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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